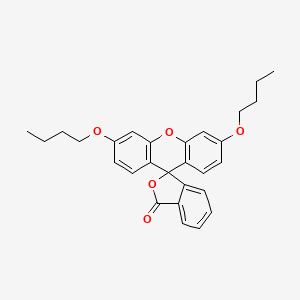
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol is an organic compound belonging to the class of 2,3-diphenylfurans. It is characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions.
Preparation Methods
The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol involves several steps. One common synthetic route includes the reaction of 5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as ethylene glycol and catalysts like bismuth nitrate pentahydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxazoloquinolones, while substitution reactions can produce various derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a potential inhibitor for specific enzymes and proteins. In medicine, it is being explored for its potential therapeutic effects, particularly in targeting serine/threonine-protein kinase Chk1 . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol involves its interaction with molecular targets such as serine/threonine-protein kinase Chk1. This interaction can inhibit the activity of the kinase, leading to various downstream effects on cellular processes . The compound’s molecular structure allows it to bind effectively to the active site of the kinase, thereby modulating its activity .
Comparison with Similar Compounds
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include other 2,3-diphenylfurans and furopyrimidines, which share some structural similarities but differ in their specific substituents and functional groups . These differences contribute to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-ethylamino]ethanol |
InChI |
InChI=1S/C21H24N4O3/c1-4-25(13-14-26)21-22-19(15-5-9-17(27-2)10-6-15)20(23-24-21)16-7-11-18(28-3)12-8-16/h5-12,26H,4,13-14H2,1-3H3 |
InChI Key |
OPPUGSNBWXVRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)


